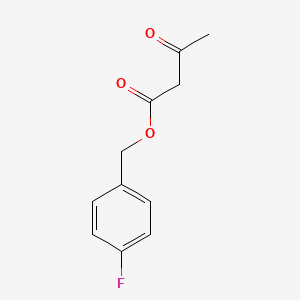

(4-Fluorophenyl)methyl 3-oxobutanoate

CAS No.: 61312-57-0

Cat. No.: VC19540133

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61312-57-0 |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | (4-fluorophenyl)methyl 3-oxobutanoate |

| Standard InChI | InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |

| Standard InChI Key | JWPKOCDHGKWCAK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(=O)OCC1=CC=C(C=C1)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 4-fluorophenylmethyl group esterified to 3-oxobutanoic acid (Figure 1). Key features include:

-

β-Keto ester backbone: Enables tautomerization and nucleophilic reactivity.

-

Fluorinated aromatic ring: Introduces electron-withdrawing effects, influencing solubility and intermolecular interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.20 g/mol | |

| IUPAC Name | (4-Fluorophenyl)methyl 3-oxobutanoate | |

| SMILES | CC(=O)CC(=O)OCC1=CC=C(C=C1)F | |

| Boiling Point/Melting Point | Not reported | – |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via esterification of 3-oxobutanoic acid with (4-fluorophenyl)methanol under acidic or coupling conditions :

-

Acid-catalyzed esterification:

. -

Coupling agents: Use of DCC (dicyclohexylcarbodiimide) or EDCI for higher yields.

Table 2: Key Reaction Parameters

Characterization Techniques

Spectroscopic Analysis

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong bands at 1740 cm (ester C=O) and 1715 cm (ketone C=O).

-

Mass Spectrometry: Molecular ion peak at m/z 210.1 (M).

Chemical Reactivity and Applications

Reactivity Profile

-

Keto-enol tautomerism: Facilitates condensation reactions (e.g., Claisen, Knorr).

-

Nucleophilic acyl substitution: Reacts with amines to form β-keto amides .

Pharmaceutical Relevance

-

Intermediate in drug synthesis: Used in patents for androgen/glucocorticoid receptor modulators (e.g., EP3480201A1) .

-

Antimicrobial potential: Structural analogs show activity against M. tuberculosis (MIC = 4–64 μg/mL) .

Table 3: Biological Activity of Structural Analogs

| Compound | Activity | MIC/IC | Source |

|---|---|---|---|

| Methyl 4-(3-fluorophenyl)-4-oxobutanoate | Antitubercular lead | 4 μg/mL | |

| (4-Fluorophenyl)methyl derivatives | Receptor modulation | Not reported |

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume